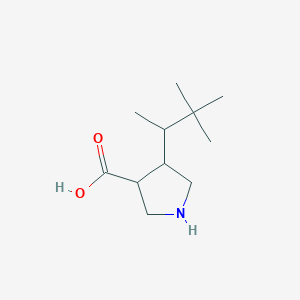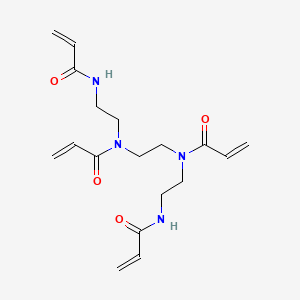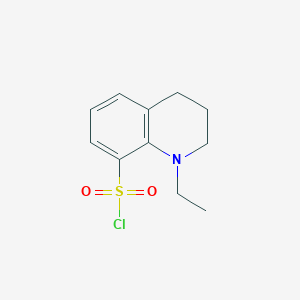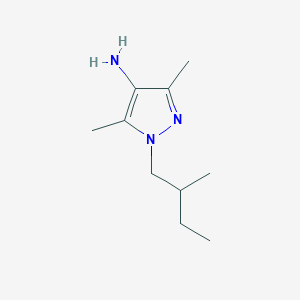
3,5-dimethyl-1-(2-methylbutyl)-1H-pyrazol-4-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,5-Dimethyl-1-(2-methylbutyl)-1H-pyrazol-4-amine is an organic compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This specific compound is characterized by the presence of two methyl groups at positions 3 and 5, and a 2-methylbutyl group at position 1. It is used in various chemical and pharmaceutical applications due to its unique structural properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-dimethyl-1-(2-methylbutyl)-1H-pyrazol-4-amine can be achieved through several synthetic routes. One common method involves the condensation of acetylacetone with hydrazine, followed by alkylation with 2-methylbutyl bromide. The reaction conditions typically include the use of a base such as potassium carbonate and a solvent like ethanol. The reaction is carried out at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product in its pure form.
Análisis De Reacciones Químicas
Types of Reactions
3,5-Dimethyl-1-(2-methylbutyl)-1H-pyrazol-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding pyrazole derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Oxidized pyrazole derivatives.
Reduction: Reduced pyrazole derivatives.
Substitution: Substituted pyrazole derivatives with various functional groups.
Aplicaciones Científicas De Investigación
3,5-Dimethyl-1-(2-methylbutyl)-1H-pyrazol-4-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential pharmaceutical intermediate in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3,5-dimethyl-1-(2-methylbutyl)-1H-pyrazol-4-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
3,5-Dimethylpyrazole: Lacks the 2-methylbutyl group, making it less hydrophobic.
1-(2-Methylbutyl)-1H-pyrazol-4-amine: Lacks the methyl groups at positions 3 and 5, affecting its steric and electronic properties.
Uniqueness
3,5-Dimethyl-1-(2-methylbutyl)-1H-pyrazol-4-amine is unique due to the combination of its structural features, which confer specific chemical and biological properties. The presence of both the 3,5-dimethyl and 2-methylbutyl groups enhances its hydrophobicity and potential interactions with biological targets, making it a valuable compound in various research and industrial applications.
Propiedades
Fórmula molecular |
C10H19N3 |
|---|---|
Peso molecular |
181.28 g/mol |
Nombre IUPAC |
3,5-dimethyl-1-(2-methylbutyl)pyrazol-4-amine |
InChI |
InChI=1S/C10H19N3/c1-5-7(2)6-13-9(4)10(11)8(3)12-13/h7H,5-6,11H2,1-4H3 |
Clave InChI |
IZEXUJPQVWVYLC-UHFFFAOYSA-N |
SMILES canónico |
CCC(C)CN1C(=C(C(=N1)C)N)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


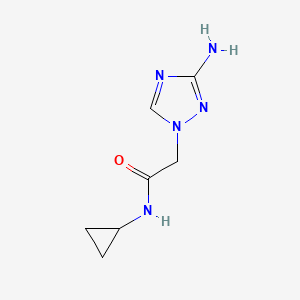
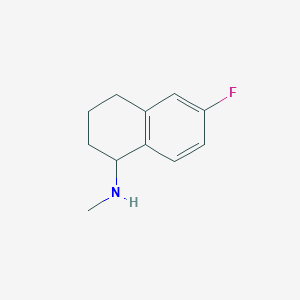
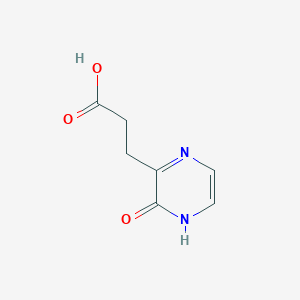
![3-ethyl-5H,6H,7H,8H-imidazo[1,5-a]pyridine-1-carboxylic acid](/img/structure/B13309110.png)
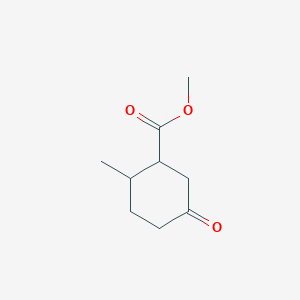
![[(2S,3AS,7aS)-octahydro-1H-indol-2-yl]methanol](/img/structure/B13309115.png)

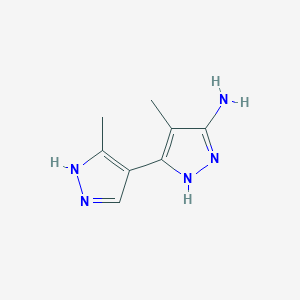
![2-[(4-chlorophenyl)sulfanyl]-N'-hydroxyethanimidamide](/img/structure/B13309124.png)
